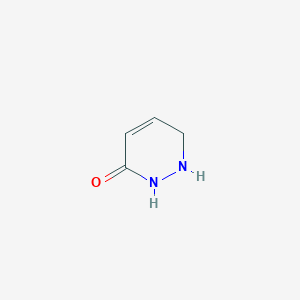

1,6-Dihydropyridazin-3(2H)-one

Description

Structure

3D Structure

Properties

CAS No. |

193197-94-3 |

|---|---|

Molecular Formula |

C4H6N2O |

Molecular Weight |

98.10 g/mol |

IUPAC Name |

2,3-dihydro-1H-pyridazin-6-one |

InChI |

InChI=1S/C4H6N2O/c7-4-2-1-3-5-6-4/h1-2,5H,3H2,(H,6,7) |

InChI Key |

WCEGJICVJSCVFU-UHFFFAOYSA-N |

Canonical SMILES |

C1C=CC(=O)NN1 |

Origin of Product |

United States |

Synthetic Methodologies for 1,6 Dihydropyridazin 3 2h One and Its Analogs

Classical Approaches to Dihydropyridazinone Ring Construction

The traditional methods for constructing the dihydropyridazinone ring system have proven to be robust and versatile. These approaches typically involve the cyclization of acyclic precursors and have been instrumental in the synthesis of a wide array of pyridazinone derivatives.

Cyclization of Hydrazine (B178648) Derivatives with Ketoesters and Diketones

The reaction of hydrazine derivatives with β-ketoesters and β-diketones is a common strategy for the synthesis of five-membered heterocyclic rings, namely pyrazoles. For instance, the reaction of ethyl acetoacetate with hydrazine derivatives typically yields pyrazolone derivatives. Similarly, the condensation of acetylacetone with hydrazines leads to the formation of 3,5-dimethylpyrazoles. nih.gov

The preferential formation of the five-membered pyrazole ring over the six-membered pyridazinone ring in these reactions is due to the relative reactivity of the carbonyl groups and the stereoelectronics of the cyclization process. The 1,3-dicarbonyl functionality of β-ketoesters and β-diketones favors the formation of the thermodynamically more stable pyrazole system. Consequently, this is not a standard method for the synthesis of 1,6-dihydropyridazin-3(2H)-ones.

Condensation Reactions with γ-Keto Acids

A more successful and widely employed classical method for the synthesis of 4,5-dihydropyridazin-3(2H)-ones involves the condensation of γ-keto acids with hydrazine and its derivatives. This reaction proceeds through the initial formation of a hydrazone at the ketone carbonyl, followed by an intramolecular cyclization via nucleophilic attack of the terminal nitrogen of the hydrazine onto the carboxylic acid moiety, which results in the formation of the six-membered dihydropyridazinone ring.

The versatility of this method allows for the synthesis of a variety of substituted dihydropyridazinones by employing appropriately substituted γ-keto acids and hydrazine derivatives.

| γ-Keto Acid | Hydrazine Derivative | Product | Reaction Conditions | Yield (%) |

| 4-Oxobutanoic acid | Hydrazine hydrate | 4,5-Dihydropyridazin-3(2H)-one | Ethanol, reflux | Not specified |

| 4-(4-Aminophenyl)-4-oxobutanoic acid | Hydrazine hydrate | 6-(4-Aminophenyl)-4,5-dihydro-3(2H)–pyridazinone | Ethanol, reflux | 92 |

| 4-Oxo-4-phenylbutanoic acid | Hydrazine hydrate | 6-Phenyl-4,5-dihydropyridazin-3(2H)-one | Ethanol, reflux | High |

Friedel-Crafts Acylation-Mediated Cyclizations

The Friedel-Crafts acylation reaction provides an effective pathway for the synthesis of 6-aryl-4,5-dihydropyridazin-3(2H)-ones. This method typically involves the acylation of an aromatic compound with a cyclic anhydride (B1165640), such as succinic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride. stackexchange.combeilstein-journals.org This reaction forms a γ-keto acid in situ, which can then be cyclized with a hydrazine derivative to yield the desired dihydropyridazinone.

The mechanism involves the formation of an acylium ion from the anhydride, which then attacks the aromatic ring to form the γ-keto acid. Subsequent reaction with hydrazine proceeds as described in the previous section. This two-step, one-pot or sequential approach is a powerful tool for accessing a range of 6-aryl substituted pyridazinones.

| Aromatic Substrate | Acylating Agent | Hydrazine Derivative | Product |

| Benzene | Succinic anhydride | Hydrazine hydrate | 6-Phenyl-4,5-dihydropyridazin-3(2H)-one |

| Toluene (B28343) | Succinic anhydride | Hydrazine hydrate | 6-(p-Tolyl)-4,5-dihydropyridazin-3(2H)-one |

| Anisole | Succinic anhydride | Hydrazine hydrate | 6-(4-Methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one |

Contemporary and Advanced Synthetic Routes

More recent developments in synthetic organic chemistry have led to the emergence of novel and efficient methods for the construction of the dihydropyridazinone ring system. These contemporary approaches often offer advantages in terms of reaction efficiency, atom economy, and the ability to generate molecular complexity in a controlled manner.

[4+2] Annulation Reactions for 4,5-Dihydropyridazin-3(2H)-ones

A modern and elegant approach to the synthesis of 4,5-dihydropyridazin-3(2H)-ones is through [4+2] annulation reactions, specifically the inverse-electron-demand Diels-Alder (IEDDA) reaction. nih.govresearchgate.netwikipedia.org This powerful strategy involves the reaction of an electron-deficient diene, such as a 1,2,4,5-tetrazine, with an electron-rich dienophile, typically an alkene. The reaction proceeds with the loss of dinitrogen gas to form a dihydropyridazine (B8628806) intermediate, which can then be converted to the desired 4,5-dihydropyridazin-3(2H)-one. nih.govresearchgate.net

A notable advantage of this methodology is the ability to perform it as a one-pot synthesis. For instance, the reaction of tetrazines bearing leaving groups at the 3,6-positions with various alkenes in the presence of moisture leads directly to 4,5-dihydropyridazin-3(2H)-ones in high yields. nih.govresearchgate.net

| Tetrazine Derivative | Alkene | Product | Yield (%) |

| 3,6-Dichloro-1,2,4,5-tetrazine | Norbornene | Polycyclic 4,5-dihydropyridazin-3(2H)-one | 85 |

| 3,6-Bis(methylthio)-1,2,4,5-tetrazine | Styrene | 6-Phenyl-4,5-dihydropyridazin-3(2H)-one | High |

| 3,6-Dichloro-1,2,4,5-tetrazine | Cyclopentene | Bicyclic 4,5-dihydropyridazin-3(2H)-one | 88 |

Domino Hydrohydrazination and Condensation Protocols

Domino reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, represent a highly efficient and atom-economical approach to complex molecule synthesis. A domino hydrohydrazination and condensation protocol has been developed for the synthesis of dihydropyridazinone analogs.

An example of this is the one-pot synthesis of 6-methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one. This reaction involves the hydrohydrazination of 4-pentynoic acid with phenylhydrazine (B124118), followed by an in-situ condensation reaction to form the dihydropyridazinone ring. This process is facilitated by a catalyst, such as zinc chloride, which promotes both the initial hydrohydrazination and the subsequent cyclization. This method provides a streamlined route to specific dihydropyridazinone derivatives.

Reactions of N-Aryl Substituted Maleimides with Azines

A notable method for the synthesis of 4,5-dihydropyridazin-3(2H)-one derivatives involves the reaction of N-arylmaleimides with ketazines. nih.gov This approach provides a direct route to the dihydropyridazinone core through a recyclization process. The proposed mechanism for this transformation begins with a 1,4-addition of the tautomeric form of the azine to the electron-deficient double bond of the N-arylmaleimide, which is a Michael-type addition. nih.gov This initial adduct then undergoes an intramolecular nucleophilic substitution, where a nitrogen atom of the former azine attacks one of the carbonyl groups of the maleimide (B117702) ring. This leads to the opening of the pyrrolidinone ring and the subsequent formation of the six-membered dihydropyridazinone ring. nih.gov

The reaction between N-arylmaleimides and β-aminocrotonic acid methyl ester, a 1,3-C,N-binucleophile, also leads to the formation of the 4,5-dihydropyridazin-3(2H)-one subunit. nih.gov

A stereoselective synthesis of dienes from N-allylhydrazine derivatives has been developed, which can then undergo a [4+2] cycloaddition with a dienophile like N-phenylmaleimide to furnish the pyridazine (B1198779) framework. organic-chemistry.org This sequence offers high levels of (E)-stereoselectivity for a variety of substrates. The process involves the bromination of N-allylhydrazones with N-bromosuccinimide (NBS), followed by elimination with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). organic-chemistry.org

| Diene Precursor (Aldehyde) | Dienophile | Product | Yield |

|---|---|---|---|

| Benzaldehyde | N-Phenylmaleimide | Cycloadduct | Good |

| Various Aromatic Aldehydes | Aza-dienophiles | Cycloadducts | Good |

Sequential Cyclization of Aryl Diazonium Salts

Aryl diazonium salts are highly versatile intermediates in organic synthesis, known for their ability to participate in a wide range of cyclization and cycloaddition reactions to form various N-heterocycles. nih.govscispace.com While a direct, single-step synthesis of 1,6-dihydropyridazin-3(2H)-one from aryl diazonium salts is not extensively documented, their reactivity profile suggests plausible multi-step, or "sequential," cyclization pathways.

One potential strategy involves the reaction of an aryl diazonium salt with a suitably functionalized precursor that can undergo an initial coupling reaction, followed by an intramolecular cyclization to form the dihydropyridazinone ring. For instance, a palladium-catalyzed dearomatizative [2 + 2 + 1] carboannulation of 1,7-enynes with aryl diazonium salts and water has been reported to construct spirocyclohexadienone-fused cyclopenta[c]quinolin-4(5H)-ones. rsc.org This transformation proceeds through a sequence of Heck-type addition, cyclization, and dearomatization, highlighting the potential of aryl diazonium salts in complex cascade reactions.

Furthermore, a donor/acceptor diazo activation strategy using diazonium salts has been reported to generate a diazenium intermediate. sci-hub.se This intermediate can then undergo intramolecular electrophilic cyclization to yield indazoles. In the presence of nitriles, the reaction pathway can be diverted to produce 1,2,4-triazoles. This demonstrates the potential for directing the reactivity of diazonium salt-derived intermediates toward different heterocyclic systems through careful selection of reaction partners and conditions.

Asymmetric Synthesis of Substituted Dihydropyridazinones

The development of asymmetric methods for the synthesis of dihydropyridazinones is of great interest due to the potential for enantiomerically pure compounds to exhibit specific biological activities. A significant advancement in this area is the diastereoselective synthesis of functionalized tetrahydropyridazines, which are closely related to dihydropyridazinones, via an inverse-electron-demand aza-Diels–Alder (IEDDA) reaction. rsc.org This catalyst-free reaction occurs between in situ generated azoalkenes and 3-vinylindoles, affording the products in high yields and with excellent diastereoselectivity (>20:1 dr). rsc.org

Importantly, a catalytic asymmetric version of this reaction has been developed using a Cu/(S,S)-iPr-box system. This method provides the desired chiral tetrahydropyridazine product with high yield (81%), excellent diastereoselectivity (>20:1 dr), and high enantioselectivity (93% ee). rsc.org

The principles of asymmetric organocatalysis have also been successfully applied to the synthesis of other nitrogen-containing heterocycles, such as 1,4-dihydropyridines. For instance, the regio- and stereoselective addition of C(1)-ammonium enolates, generated in situ from aryl esters and an isothiourea catalyst, to pyridinium salts yields enantioenriched 1,4-dihydropyridines. rsc.orgresearchgate.net This demonstrates the potential of organocatalysis to control the stereochemistry of reactions involving heterocyclic systems.

| Catalyst System | Yield | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

|---|---|---|---|

| Cu/(S,S)-iPr-box | 81% | >20:1 | 93% |

Strategic Considerations in Synthetic Design

One-Pot Synthesis Approaches

One-pot syntheses are highly desirable in organic chemistry as they offer increased efficiency, reduced waste, and simplified purification procedures by avoiding the isolation of intermediates. Several one-pot strategies have been developed for the synthesis of pyridazin-3(2H)-one and its derivatives.

A straightforward one-pot preparation of 6-substituted 3(2H)-pyridazinones involves the reaction of ketones with glyoxylic acid, followed by treatment with hydrazine. semanticscholar.org This method has been shown to be widely applicable for the synthesis of various 6- and 5,6-substituted 3(2H)-pyridazinones from readily available starting materials.

Another efficient one-pot, three-component reaction for the synthesis of 6-aryl-3-oxo-2,3-dihydropyridazine-4-carbohydrazide derivatives has been reported. researchgate.net This method involves the reaction of arylglyoxals, dialkylmalonates, and hydrazine hydrate in pyridine at room temperature. The key advantages of this procedure are its high regioselectivity, good to excellent yields, and operational simplicity.

Furthermore, a one-pot synthesis of pyridazine C-nucleosides has been achieved through a three-step sequence involving a singlet oxygen [4+2] cycloaddition of furyl C-nucleosides, followed by reduction and cyclization with hydrazine under neutral conditions. nih.gov

Stereoselective Synthesis of Dihydropyridazinone Systems

Achieving stereoselectivity is a critical aspect of modern synthetic chemistry, particularly in the preparation of biologically active molecules where a specific stereoisomer is often responsible for the desired therapeutic effect. As previously mentioned, a significant breakthrough in the stereoselective synthesis of pyridazine derivatives is the diastereoselective inverse-electron-demand aza-Diels–Alder (IEDDA) reaction to form tetrahydropyridazines. rsc.org This reaction provides the products with a high degree of diastereoselectivity.

The development of a catalytic asymmetric version of this IEDDA reaction further underscores the potential for controlling the absolute stereochemistry of the resulting pyridazine ring system. rsc.org The use of a chiral copper catalyst allows for the production of enantioenriched products, which can be valuable for pharmacological studies.

While the direct stereoselective synthesis of this compound itself is a more specific challenge, the principles demonstrated in the synthesis of related tetrahydropyridazines and other heterocyclic systems provide a strong foundation for future research in this area. For instance, diastereoselective epoxidation and regioselective ring-opening of tetrahydropyridines have been developed for the synthesis of highly substituted, oxygenated piperidines, showcasing the potential for stereocontrolled transformations of related heterocyclic systems. figshare.com

Catalyst Selection and Reaction Optimization

The choice of catalyst and the optimization of reaction conditions are paramount for the successful and efficient synthesis of this compound and its analogs. The selection of an appropriate catalyst can significantly influence the reaction rate, yield, and selectivity.

For instance, in the context of palladium-catalyzed reactions, which are frequently employed in the synthesis of heterocyclic compounds, a systematic evaluation of various palladium sources (e.g., PdCl₂(CH₃CN)₂, Pd(OAc)₂, Pd(acac)₂) can identify the most effective catalyst for a given transformation. figshare.com The choice of ligands, solvents, bases, and additives can also have a profound impact on the reaction outcome.

Reaction optimization is a multifactorial process that involves systematically varying parameters such as temperature, reaction time, and reactant concentrations to achieve the desired outcome. For example, in the palladium-catalyzed one-pot synthesis of functionalized furans, it was found that PdCl₂(CH₃CN)₂ was the most effective catalyst, and optimal conditions were identified as using dioxane as the solvent at 80 °C with K₂CO₃ as the base and CuCl₂ as the oxidant. figshare.com A similar systematic approach can be applied to the synthesis of dihydropyridazinones to maximize yields and minimize side reactions. The use of solid-phase synthesis techniques, where one of the reactants is immobilized on a resin, can also facilitate purification and allow for the application of a wider range of reaction conditions, as demonstrated in the Suzuki coupling reactions to produce 6-arylpyridazin-3(2H)-ones. researchgate.net

Functionalization During Synthesis

Functionalization of the this compound ring system during its synthesis is a highly effective strategy for creating a diverse library of compounds. This approach typically involves the use of substituted precursors that become part of the final heterocyclic structure. Key methods include the cyclocondensation of functionalized γ-ketoacids with hydrazine derivatives and one-pot multicomponent reactions.

One prevalent method involves the reaction of aromatic arenes with succinic anhydride to form γ-ketoacids, which are then cyclized with a substituted phenylhydrazine. This process can be efficiently catalyzed by boric acid in a one-pot synthesis, offering good yields and shorter reaction times. The functional groups on the aromatic arene and the phenylhydrazine are thus incorporated into the final 6-aryl and 2-phenyl moieties of the dihydropyridazinone structure, respectively.

Another versatile approach is the N-alkylation of a pre-formed pyridazinone ring. For instance, 6-aryl-4,5-dihydropyridazin-3(2H)-ones can be N-alkylated using ethyl chloroacetate. The resulting ester can then be reacted with hydrazine hydrate to form an acylhydrazide, which can be further cyclized with reagents like carbon disulfide to introduce new heterocyclic rings, such as 1,3,4-oxadiazole or thiadiazole, at the N-2 position.

The following tables detail specific examples of these synthetic strategies, outlining the reactants, conditions, and outcomes of the functionalization processes.

Table 1: One-Pot Synthesis of Substituted 4,5-Dihydropyridazin-3(2H)-ones

This table presents data from a one-pot, three-component reaction involving an aromatic arene, succinic anhydride, and a substituted phenylhydrazine, catalyzed by boric acid.

| Entry | Arene (R) | Phenylhydrazine (R') | Product | Yield (%) |

| 1 | Toluene | Phenylhydrazine | 6-(4-methylphenyl)-2-phenyl-4,5-dihydropyridazin-3(2H)-one | 85 |

| 2 | Anisole | Phenylhydrazine | 6-(4-methoxyphenyl)-2-phenyl-4,5-dihydropyridazin-3(2H)-one | 88 |

| 3 | Toluene | 4-Chlorophenylhydrazine | 6-(4-methylphenyl)-2-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one | 82 |

| 4 | Anisole | 4-Chlorophenylhydrazine | 6-(4-methoxyphenyl)-2-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one | 86 |

| 5 | Toluene | 4-Nitrophenylhydrazine | 6-(4-methylphenyl)-2-(4-nitrophenyl)-4,5-dihydropyridazin-3(2H)-one | 78 |

Table 2: Synthesis and Functionalization of 6-Aryl-pyridazin-3(2H)-ones nih.gov

This table outlines a multi-step synthesis starting from substituted acetophenones, leading to functionalized pyridazinone derivatives.

| Intermediate | R | Reagents and Conditions | Product | Yield (%) |

| 1a | H | i. Glyoxalic acid, NaOH, H₂O, rt, 24 h; ii. Hydrazine hydrate, EtOH, reflux, 8 h | 6-Phenyl-4,5-dihydropyridazin-3(2H)-one | 75 |

| 1b | Cl | i. Glyoxalic acid, NaOH, H₂O, rt, 24 h; ii. Hydrazine hydrate, EtOH, reflux, 8 h | 6-(4-Chlorophenyl)-4,5-dihydropyridazin-3(2H)-one | 72 |

| 2a | H | Ethyl chloroacetate, K₂CO₃, Acetone, reflux, 12 h | Ethyl 2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1(2H)-yl)acetate | 80 |

| 2b | Cl | Ethyl chloroacetate, K₂CO₃, Acetone, reflux, 12 h | Ethyl 2-(3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1(2H)-yl)acetate | 78 |

| 3a | H | Hydrazine hydrate, EtOH, reflux, 10 h | 2-(6-Oxo-3-phenyl-1,6-dihydropyridazin-1(2H)-yl)acetohydrazide | 85 |

| 3b | Cl | Hydrazine hydrate, EtOH, reflux, 10 h | 2-(3-(4-Chlorophenyl)-6-oxo-1,6-dihydropyridazin-1(2H)-yl)acetohydrazide | 82 |

| 4a | H | CS₂, KOH, EtOH, reflux, 14 h | 1-((5-Thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)methyl)-6-phenylpyridazin-3(2H)-one | 65 |

| 4b | Cl | CS₂, KOH, EtOH, reflux, 14 h | 1-((5-Thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)methyl)-6-(4-chlorophenyl)pyridazin-3(2H)-one | 68 |

Table 3: Synthesis of 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone and Derivatives mdpi.com

This table describes the synthesis starting from a γ-keto acid and its subsequent conversion to a semicarbazone derivative.

| Reactant | Reagents and Conditions | Product | Yield (%) |

| 4-(4-Aminophenyl)-4-oxobutanoic acid | Methyl hydrazine, Ethanol, reflux | 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone | High |

| 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone | Semicarbazide hydrochloride, CH₃COONa, Methanol, Acetic acid, reflux, 4 h | 2-(6-(4-Aminophenyl)-2-methyl-4,5-dihydropyridazin-3(2H)-ylidene)hydrazinecarboxamide | Not specified |

Chemical Reactivity and Transformation of 1,6 Dihydropyridazin 3 2h One Systems

Oxidation Reactions of 1,6-Dihydropyridazin-3(2H)-one Derivatives

Oxidation reactions are fundamental to the chemistry of dihydropyridazinones, serving both to aromatize the heterocyclic ring and to modify peripheral functional groups.

Oxidation to Pyridazinones

The conversion of the this compound ring to its aromatic pyridazin-3(2H)-one counterpart is a common and often essential step in synthetic sequences. This aromatization process transforms the non-aromatic diene system into a stable aromatic pyridazine (B1198779) ring. A variety of oxidizing agents have been employed to achieve this transformation, with the choice of reagent often depending on the other functional groups present in the molecule. A recent patent highlights a method for the rapid, acid-catalyzed oxidation of dihydropyridazines that are formed from click reactions, underscoring the importance of this transformation in modern synthetic chemistry wipo.int.

| Starting Material Class | Oxidizing Agent | Conditions | Product Class | Reference |

| Phenylhydrazone of levulinic acid (in situ cyclization) | Phosphorus pentachloride (PCl₅) | Not specified | Pyridazin-3(2H)-one derivative | chemrxiv.org |

| Dihydropyridazine (B8628806) from Diels-Alder reaction | Acid-catalyzed oxidation | Not specified | Pyridazine derivative | wipo.int |

This table is representative of oxidation reactions leading to pyridazinone formation. Specific substrates and yields vary based on the full reaction details in the cited literature.

Oxidation of Functional Groups (e.g., Hydroxymethyl to Carboxyl)

Beyond aromatization of the core ring, oxidation reactions can be used to selectively modify substituents attached to the dihydropyridazinone nucleus. A notable example is the oxidation of a primary alcohol to a carboxylic acid. This transformation is a key step in the synthesis of more complex derivatives, allowing for the introduction of an acidic functional group that can be used for further derivatization.

| Substrate Functional Group | Oxidizing Agent | Product Functional Group | Reference |

| Primary Alcohol | Jones Reagent | Carboxylic Acid | acs.org |

| Primary Alcohol | TEMPO | Carboxylic Acid | acs.org |

This table illustrates the oxidation of a substituent on a pyridazinone-related structure.

Reduction Chemistry of the Dihydropyridazinone Nucleus

Reduction reactions involving the dihydropyridazinone system can target either the double bonds within the heterocyclic ring or the functional groups attached to it.

Reduction to Tetrahydropyridazinones

The selective reduction of one or both double bonds in the this compound ring to yield tetrahydropyridazinones or hexahydropyridazinones (piperidazinones) is a potential pathway for generating saturated heterocyclic systems. This can be achieved through catalytic hydrogenation, where hydrogen gas is passed through a solution of the compound in the presence of a metal catalyst such as palladium, platinum, or nickel nih.govresearchgate.net. The conditions of the hydrogenation (pressure, temperature, catalyst, and solvent) determine the extent of reduction. While the catalytic hydrogenation of aromatic rings and isolated double bonds is a well-established process, specific examples detailing the controlled reduction of the this compound nucleus to its tetrahydro derivative are not extensively documented in readily available literature, suggesting that transformations on substituents are more commonly explored.

Reductive Transformations of Substituents

The reduction of substituents on the dihydropyridazinone ring is a more frequently employed synthetic strategy. This allows for the introduction of functional groups like amines, which can significantly alter the chemical and biological properties of the molecule. A common example is the reduction of a nitroaryl substituent to an aminoaryl group. This transformation is synthetically valuable as it converts a strongly electron-withdrawing and deactivating group into a strongly electron-donating and activating group.

A variety of methods are available for the reduction of nitro groups, including catalytic hydrogenation (e.g., H₂ over Pd/C) or the use of metals in acidic media (e.g., Fe, Sn, or Zn in HCl) researchgate.net. In a multi-step synthesis involving a pyridazinone derivative, a nitrile group was also successfully reduced to an amine using DIBALH (diisobutylaluminium hydride), followed by further transformations acs.org.

| Substituent Group (Start) | Reagent/Conditions | Substituent Group (Product) | Reference |

| Nitroaryl | H₂ / Palladium on Carbon | Aminoaryl | researchgate.net |

| Nitroaryl | Iron (Fe) in acid | Aminoaryl | researchgate.net |

| Nitroaryl | Tin(II) Chloride (SnCl₂) | Aminoaryl | researchgate.net |

| Nitrile | Diisobutylaluminium hydride (DIBALH) | Primary Amine (via intermediate alcohol) | acs.org |

This table presents common methods for the reduction of substituents applicable to the dihydropyridazinone system.

Electrophilic and Nucleophilic Substitution Reactions

The electronic nature of the this compound ring allows for both electrophilic and nucleophilic substitution reactions, though the reactivity differs from that of simple aromatic systems.

Electrophilic Substitution: Direct electrophilic substitution on the carbon atoms of the dihydropyridazinone ring is not a commonly reported reaction. The conjugated diene system is part of a cyclic amide structure, which can influence its reactivity. Unlike electron-rich aromatic rings, this system is generally not highly susceptible to attack by common electrophiles used in reactions like Friedel-Crafts acylation or halogenation chemrxiv.orgyoutube.comsigmaaldrich.comyoutube.com. Such reactions typically require a highly activated, electron-rich aromatic substrate. Instead, electrophilic substitution is far more likely to occur on an appended aryl substituent, following standard rules of aromatic chemistry.

Nucleophilic Substitution: Nucleophilic reactions are more characteristic of this heterocyclic system. The nitrogen atom at the 2-position, being part of a hydrazide, can act as a nucleophile. For instance, it can be alkylated using alkyl halides in the presence of a base. An example includes the methylation of a pyridazinone nitrogen using iodomethane (B122720) and potassium carbonate acs.org.

Furthermore, if the pyridazinone ring is substituted with good leaving groups, such as halogens, it can undergo nucleophilic aromatic-type substitution. This has been demonstrated in polyfluorinated pyridazinone systems, where fluoride (B91410) ions are sequentially displaced by various nucleophiles. Condensation of a substituted phenol (B47542) with a dichloropyridazine in the presence of a strong base like potassium tert-butoxide is another example of a key nucleophilic substitution step used in the synthesis of complex molecules acs.org.

| Reaction Type | Reagent | Position of Substitution | Description | Reference |

| N-Alkylation | Iodomethane / K₂CO₃ | N-2 | The nitrogen atom acts as a nucleophile, displacing the iodide from methyl iodide. | acs.org |

| Nucleophilic Substitution | Substituted Phenol / t-BuOK | C-3 or C-6 (on a dichloropyridazine precursor) | A phenoxide ion displaces a chloride from the pyridazine ring. | acs.org |

| Nucleophilic Substitution | Sodium Cyanide (NaCN) | Varies (on a bromo-substituted precursor) | A cyanide ion displaces a bromide ion. | acs.org |

This table summarizes key nucleophilic substitution reactions relevant to the pyridazinone scaffold.

Substitution at Ring Nitrogen Atoms (N2)

The N2 atom of the dihydropyridazinone ring, being a secondary amine, is a primary site for electrophilic attack. This allows for the introduction of a wide variety of substituents, which can significantly modulate the biological and physicochemical properties of the parent molecule.

Alkylation: The N2 position is readily alkylated under basic conditions. For instance, the synthesis of N-methylpyridazinone derivatives has been achieved using iodomethane in the presence of a base like potassium carbonate. eie.gr This reaction proceeds through the deprotonation of the N-H bond, followed by nucleophilic attack of the resulting anion on the alkyl halide.

Acylation: While specific examples for this compound are not extensively detailed in the provided search results, the general reactivity of secondary amines suggests that acylation at the N2 position is a feasible transformation. This would typically involve reacting the dihydropyridazinone with an acyl halide or anhydride (B1165640) in the presence of a base to neutralize the hydrogen halide byproduct.

Arylation: N-arylation of the pyridazinone core can be achieved, though specific conditions for this compound are not explicitly outlined in the search results. However, methods for the N-arylation of other heterocyclic systems, such as 1,2,3-triazoles, have been developed. For example, a catalyst-free and regioselective method for the N2-arylation of 1,2,3-triazoles using diaryl iodonium (B1229267) salts has been reported, suggesting that similar approaches could potentially be adapted for dihydropyridazinones. rsc.org

Table 1: Examples of N2-Substitution Reactions on Pyridazinone Analogs

| Reactant 1 | Reagent | Conditions | Product | Reference |

| Pyridazinone Derivative | Iodomethane | Potassium Carbonate | N-Methylpyridazinone | eie.gr |

Substitution at Ring Carbon Atoms (C3, C4, C5, C6)

The carbon atoms of the this compound ring exhibit varied reactivity towards substitution reactions, influenced by the electronic nature of the ring and the presence of activating or deactivating groups. The electron-deficient nature of the pyridazine ring generally makes it more susceptible to nucleophilic attack, particularly when substituted with good leaving groups.

The reactivity of polychlorinated pyridazines, for example, showcases the susceptibility of the ring to nucleophilic substitution. The electron-deficient system of 3,6-dichloropyridazine (B152260) allows for a range of reactions, including vicarious nucleophilic substitution, halogenation, and metalation/alkylation. eie.gr While not the specific 1,6-dihydro variant, this illustrates the potential for substitution reactions on the pyridazinone carbon framework.

Reactivity of Pendant Functional Groups

The reactivity of functional groups attached to the this compound core is crucial for the synthesis of more complex derivatives. The dihydropyridazinone ring can influence the reactivity of these pendant groups, and conversely, these groups can direct further transformations on the heterocyclic core.

For example, a pendant primary alcohol on a pyridazinone derivative can be acylated. eie.gr Furthermore, an aniline (B41778) group attached to the pyridazinone core can undergo condensation reactions. eie.gr The synthesis of various derivatives often involves the manipulation of such pendant groups. For instance, an aniline substituent can be condensed with other reagents to build larger molecular frameworks. eie.gr

Annulation and Ring-Forming Reactions

The this compound core can serve as a building block for the construction of fused heterocyclic systems. These annulation reactions lead to the formation of polycyclic structures with potentially enhanced biological activities.

Heterocyclization Involving the Dihydropyridazinone Core

The dihydropyridazinone ring can participate in cyclization reactions to form fused heterocyclic systems. A notable example is the synthesis of eie.grmdpi.comresearchgate.nettriazolo[4,3-b]pyridazine derivatives. This involves the annulation of a 1,2,4-triazole (B32235) ring onto a suitably substituted pyridazine or fused azine derivative. wiley-vch.de

Another approach to building fused systems is through intramolecular cyclization reactions. While specific examples starting from a simple this compound are not detailed, the general principle involves having a reactive functional group on a side chain that can react with a position on the dihydropyridazinone ring to form a new ring.

Metal-Catalyzed Transformations

Metal-catalyzed reactions have emerged as powerful tools for the functionalization of heterocyclic compounds, including the this compound system. These reactions offer high efficiency and selectivity for the formation of new carbon-carbon and carbon-heteroatom bonds.

Ruthenium-Catalyzed Alkenylation Reactions

Ruthenium catalysts have been effectively employed for the alkenylation of pyridazinone derivatives. A study by Wang and colleagues demonstrated a switchable N-H/C-H alkenylation of 6-phenyl-4,5-dihydropyridazin-3(2H)-ones with alkynes. researchgate.net This reaction's outcome is remarkably controlled by the reaction atmosphere.

Under a nitrogen atmosphere, the reaction proceeds via N-H alkenylation, leading to the formation of N-alkenylated products. researchgate.net In contrast, under an oxygen atmosphere, the reaction switches to C-H alkenylation, resulting in the formation of C-alkenylated products. researchgate.net This switchable reactivity provides a versatile method for the selective functionalization of two different positions on the dihydropyridazinone scaffold.

The proposed mechanism for the C-H alkenylation suggests a base-assisted internal electrophilic substitution (BIES) pathway. rsc.org This highlights the intricate role of the metal catalyst and reaction conditions in directing the regioselectivity of the transformation.

Table 2: Ruthenium-Catalyzed Alkenylation of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one

| Atmosphere | Position of Alkenylation | Catalyst System | Reference |

| Nitrogen | N-H | RuCl₃, Ligand | researchgate.net |

| Oxygen | C-H | [Ru(p-cymene)Cl₂]₂ | researchgate.net |

Palladium-Assisted Reactions

Palladium catalysts have become indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. In the context of this compound systems, palladium-assisted reactions, particularly cross-coupling reactions, provide a powerful strategy for the functionalization of the pyridazinone core. These reactions typically involve the coupling of a halogenated pyridazinone derivative with a wide range of coupling partners, facilitated by a palladium catalyst. The most commonly employed transformations include the Stille, Heck, and Sonogashira cross-coupling reactions.

A common precursor for these transformations is a pyridazinone core bearing a halogen atom, typically bromine, at the 5-position. To enhance stability and prevent side reactions, the nitrogen at the 2-position is often protected, for instance with a methoxymethyl (MOM) group. This protected bromopyridazinone serves as a versatile substrate for various palladium-catalyzed functionalization reactions.

Stille Coupling

The Stille reaction involves the coupling of an organotin compound with an organic halide. In the case of the pyridazinone system, the 5-bromo-substituted pyridazinone can be coupled with various organostannanes to introduce new carbon substituents at the 5-position. This reaction is valued for its tolerance of a wide variety of functional groups.

A representative Stille coupling reaction of 5-bromo-6-phenyl-2-(methoxymethyl)pyridazin-3(2H)-one with vinyltributylstannane is depicted below. The reaction, catalyzed by tetrakis(triphenylphosphine)palladium(0), proceeds in refluxing toluene (B28343) to yield the corresponding 5-vinyl derivative.

Scheme 1: Stille Coupling of a 5-Bromopyridazinone Derivative

The table below summarizes the outcomes of Stille coupling reactions with different organostannane reagents.

| Entry | Organostannane Reagent | Product | Yield (%) |

|---|---|---|---|

| 1 | Vinyltributylstannane | 5-Ethenyl-6-phenyl-2-(methoxymethyl)pyridazin-3(2H)-one | 78 |

| 2 | Tributyl(phenyl)stannane | 5,6-Diphenyl-2-(methoxymethyl)pyridazin-3(2H)-one | 85 |

| 3 | Tributyl(2-furyl)stannane | 5-(2-Furyl)-6-phenyl-2-(methoxymethyl)pyridazin-3(2H)-one | 72 |

Heck Coupling

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. This reaction provides an effective method for the alkenylation of the pyridazinone core. For example, the 5-bromo-6-phenyl-2-(methoxymethyl)pyridazin-3(2H)-one can react with electron-deficient olefins, such as ethyl acrylate, in the presence of a palladium catalyst and a base.

The reaction is typically carried out using palladium(II) acetate (B1210297) as the catalyst, tri(o-tolyl)phosphine as the ligand, and triethylamine (B128534) as the base in acetonitrile. This results in the formation of a new carbon-carbon bond at the 5-position with the introduction of the vinyl group.

Scheme 2: Heck Coupling of a 5-Bromopyridazinone Derivative

The following table presents the results of Heck coupling reactions with various activated alkenes.

| Entry | Alkene | Product | Yield (%) |

|---|---|---|---|

| 1 | Ethyl acrylate | (E)-Ethyl 3-(6-phenyl-2-(methoxymethyl)-3-oxo-2,3-dihydropyridazin-5-yl)acrylate | 88 |

| 2 | Styrene | 5-((E)-2-Phenylethenyl)-6-phenyl-2-(methoxymethyl)pyridazin-3(2H)-one | 75 |

| 3 | Acrylonitrile | (E)-3-(6-Phenyl-2-(methoxymethyl)-3-oxo-2,3-dihydropyridazin-5-yl)acrylonitrile | 82 |

Sonogashira Coupling

The Sonogashira coupling reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is particularly useful for introducing alkynyl moieties onto the pyridazinone scaffold. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.

The coupling of 5-bromo-6-phenyl-2-(methoxymethyl)pyridazin-3(2H)-one with terminal alkynes, such as phenylacetylene, is generally performed using dichlorobis(triphenylphosphine)palladium(II) as the catalyst, copper(I) iodide as the co-catalyst, and triethylamine as the base in tetrahydrofuran.

Scheme 3: Sonogashira Coupling of a 5-Bromopyridazinone Derivative

The data from Sonogashira coupling reactions with different terminal alkynes are summarized in the table below.

| Entry | Terminal Alkyne | Product | Yield (%) |

|---|---|---|---|

| 1 | Phenylacetylene | 5-(2-Phenylethynyl)-6-phenyl-2-(methoxymethyl)pyridazin-3(2H)-one | 92 |

| 2 | Trimethylsilylacetylene | 5-((Trimethylsilyl)ethynyl)-6-phenyl-2-(methoxymethyl)pyridazin-3(2H)-one | 75 |

| 3 | Hex-1-yne | 5-(Hex-1-yn-1-yl)-6-phenyl-2-(methoxymethyl)pyridazin-3(2H)-one | 85 |

These palladium-assisted reactions demonstrate the versatility of the halogenated this compound system as a building block for the synthesis of a diverse range of functionalized derivatives. The ability to introduce vinyl, aryl, and alkynyl groups at the 5-position opens up numerous possibilities for the development of novel compounds with potential applications in various fields of chemistry.

Design and Synthesis of 1,6 Dihydropyridazin 3 2h One Derivatives and Analogs

Structural Modification Strategies

The introduction of various substituents and functional groups onto the 1,6-dihydropyridazin-3(2H)-one core is a key strategy for modulating its physicochemical properties and pharmacological activity. These modifications are typically aimed at enhancing potency, selectivity, and pharmacokinetic profiles.

The incorporation of aromatic and heteroaromatic rings is a widely employed strategy to enhance the biological activity of pyridazinone derivatives. These moieties can engage in various interactions with biological targets, including π-π stacking, hydrophobic interactions, and hydrogen bonding.

For instance, a series of 2,6-disubstituted pyridazin-3(2H)-one derivatives were synthesized with various aromatic and heteroaromatic groups. nih.gov One notable example involved the synthesis of 2-benzyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one, which demonstrated potent in vitro cyclooxygenase-2 (COX-2) inhibitory activity. nih.gov Another study reported the synthesis of pyridazin-3(2H)-one derivatives bearing a quinoline (B57606) moiety, which exhibited significant cytotoxicity against various cancer cell lines. nih.gov Furthermore, the introduction of an indole (B1671886) moiety at the 4-position of the pyridazinone scaffold has been shown to result in compounds with notable phosphodiesterase 4B (PDE4B) inhibition. nih.gov

The synthesis of these derivatives often involves the cyclization of γ-ketoacids with hydrazine (B178648) hydrate, followed by the introduction of the desired aromatic or heteroaromatic group through various coupling reactions. mdpi.comscispace.com For example, palladium-catalyzed cross-coupling reactions are a highly effective method for introducing different substituents into the pyridazinone core. scholarsresearchlibrary.com

| Derivative Class | Introduced Moiety | Synthetic Strategy Highlight | Observed Biological Activity | Reference |

|---|---|---|---|---|

| 2,6-Disubstituted Pyridazin-3(2H)-ones | 3,5-dimethyl-1H-pyrazol-1-yl | Reaction of a hydrazone with a dicarbonyl compound. | Potent COX-2 Inhibition | nih.gov |

| Pyridazin-3(2H)-one Derivatives | Quinoline | Condensation and cyclization reactions. | Cytotoxicity against cancer cell lines | nih.gov |

| 4-Indolyl-pyridazinones | Indole | Multistep synthesis involving indole chemistry. | PDE4B Inhibition | nih.gov |

Substitution with alkyl and aryl groups on the nitrogen and carbon atoms of the pyridazinone ring is a fundamental approach to modify the compound's lipophilicity, steric profile, and electronic properties. These changes can significantly influence the molecule's interaction with its biological target.

N-arylation of pyridazinones has been achieved through methods such as copper-catalyzed reactions. rsc.org The introduction of an aryl group on the nitrogen atom can influence the planarity of the molecule and its ability to fit into receptor binding pockets. Similarly, N-alkylation, for instance with a propyl or benzyl (B1604629) group, has been explored to modulate the pharmacological properties of these compounds. nih.gov

Aryl and alkyl groups can also be introduced at other positions of the pyridazinone ring. For example, 6-phenyl-4,5-dihydropyridazin-3(2H)-one derivatives are a common starting point for further modifications. scispace.com The synthesis of 6-(substituted phenyl) derivatives often involves the reaction of the corresponding γ-ketoacid with hydrazine hydrate. mdpi.com The nature and substitution pattern of this aryl ring are critical for activity.

| Substitution Position | Substituent Type | Synthetic Method Example | Impact on Properties | Reference |

|---|---|---|---|---|

| N-2 | Aryl | Copper-catalyzed N-arylation | Modulates planarity and receptor binding | rsc.org |

| N-2 | Alkyl (e.g., propyl, benzyl) | Alkylation with corresponding alkyl halides | Alters lipophilicity and steric bulk | nih.gov |

| C-6 | Aryl (e.g., phenyl) | Cyclization of a γ-ketoacid with hydrazine hydrate | Serves as a key pharmacophoric element | mdpi.comscispace.com |

The introduction of diverse functional groups such as amides, hydroxymethyl, and nitro groups can lead to derivatives with improved solubility, enhanced binding affinity, and altered metabolic stability.

Amide Derivatives: A series of amide derivatives of [6-(3,5-dimethylpyrazol-1-yl)-3(2H)-pyridazinone-2-yl]acetic acid have been synthesized and evaluated for their analgesic and anti-inflammatory properties. nih.govresearchgate.net These derivatives were prepared by coupling the parent carboxylic acid with various amines. nih.gov The nature of the amine moiety in the resulting amide was found to be crucial for the observed biological activity. nih.gov

Hydroxymethyl Derivatives: The introduction of a hydroxymethyl group can provide a site for hydrogen bonding, potentially increasing the affinity for a biological target. Synthesis of such derivatives can be achieved through various methods, including the reduction of a corresponding carboxylic acid or ester.

Nitro Derivatives: Nitration of pyridazinone derivatives is another strategy to modify their electronic properties. The introduction of a nitro group, a strong electron-withdrawing group, can significantly impact the reactivity and biological activity of the molecule. The nitration of certain heterocyclic systems often involves the use of nitrating agents like a mixture of nitric acid and sulfuric acid. nih.gov

| Functional Group | Synthetic Approach | Potential Advantage | Reference |

|---|---|---|---|

| Amide | Coupling of a carboxylic acid derivative with an amine | Introduces hydrogen bonding capabilities and allows for diverse structural modifications | nih.govresearchgate.net |

| Hydroxymethyl | Reduction of a corresponding carboxylic acid or ester | Provides a hydrogen bond donor/acceptor site | acs.org |

| Nitro | Treatment with a nitrating agent (e.g., HNO₃/H₂SO₄) | Modifies electronic properties and can serve as a precursor for other functional groups | nih.gov |

Structure-Activity Relationship (SAR) Studies in Dihydropyridazinone Series

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. These studies guide the rational design of more effective and selective drug candidates.

The position and electronic nature of substituents on the pyridazinone ring and its appended moieties play a critical role in determining the pharmacological profile. For instance, in a series of 6-phenyl-pyridazinone derivatives, the substitution pattern on the phenyl ring was found to significantly influence their antihypertensive activity. researchgate.net Electron-donating or electron-withdrawing groups at different positions can alter the electron density of the ring system, thereby affecting its interaction with the target receptor.

In studies on pyridazinone-based COX-2 inhibitors, the nature of the substituent at the 6-position of the pyridazinone ring was found to be a key determinant of activity and selectivity. nih.gov Molecular docking studies have helped to rationalize these findings by revealing how different substituents interact with the amino acid residues in the active site of the enzyme. nih.gov

The degree of saturation in the pyridazinone ring is another important factor influencing the pharmacological properties of these compounds. nih.gov The 4,5-dihydropyridazin-3(2H)-one core has a more flexible, non-planar structure compared to the fully aromatic pyridazin-3(2H)-one. This difference in conformation can lead to different binding modes and affinities for biological targets.

For example, a study comparing 4-indolyl-pyridazinones with their 4,5-dihydro counterparts revealed that the more planar, aromatic pyridazinone scaffold generally exhibited greater inhibitory activity against PDE4B. nih.gov This suggests that a more planar conformation allows for better interactions within the active site of this particular enzyme. nih.gov Conversely, in other cases, the flexibility of the dihydropyridazinone ring might be advantageous for optimal binding to a different target. The choice between a saturated or aromatic core is therefore a critical consideration in the design of new pyridazinone-based therapeutic agents.

Influence of Substituent Nature on Molecular Interactions

The nature and position of substituents on the this compound scaffold play a critical role in defining the molecule's interactions with its biological targets. These substituents modulate the compound's electronic properties, steric profile, and capacity for hydrogen bonding, thereby influencing binding affinity and selectivity. Structure-activity relationship (SAR) studies have demonstrated that even minor chemical modifications can lead to significant changes in biological activity.

For instance, in the development of pyridazinone-based proteasome inhibitors, the electrostatic complementarity between the ligand and the binding site was found to be crucial for activity. Research has shown that the addition of a fluorine atom to a phenyl ring substituent can significantly impact potency. Derivatives featuring a fluorine substituent on the phenyl ring positioned ortho to the bicyclic core were consistently more active than their non-fluorinated hydrogen counterparts acs.org. This suggests that the electron-withdrawing nature and the potential for halogen bonding of the fluorine atom contribute favorably to the molecular interactions within the target's binding pocket.

The influence of substituents is also evident in their ability to form or disrupt key interactions such as hydrogen bonds. The replacement of a hydrogen bond donor (HBD) nitrogen with an oxygen atom in certain pyridazinone analogs resulted in a range of potencies, highlighting the specific geometric and electronic requirements for optimal interaction acs.org. The strategic placement of HBDs and hydrogen bond acceptors (HBAs) is therefore a key consideration in the design of potent derivatives.

The following table summarizes findings on how different substituents on a pyridazinone core can influence biological activity against a target like a proteasome.

| Scaffold/Substituent Modification | Position | Observed Effect on Activity | Potential Rationale |

| Fluorine on Phenyl Ring | Ortho | Increased Potency | Enhanced electrostatic complementarity; potential for halogen bonding. |

| Hydrogen Bond Donor (e.g., NH) | Position 1 | Tolerated and often required for good activity. | Forms critical hydrogen bond with the target protein. |

| Methylation of Nitrogen (N-Me) | Position 1 | Inactive | Steric hindrance or loss of a critical hydrogen bond donation capability. |

| Oxygen replacing Nitrogen | - | Variable Potency, Poor Solubility | Alters hydrogen bonding capacity and overall physicochemical properties. |

This table is illustrative, based on principles and findings described in structure-activity relationship studies of pyridazinone analogs acs.org.

Rational Design of Derivatives for Specific Target Interactions

The rational design of this compound derivatives leverages computational and medicinal chemistry strategies to optimize interactions with specific biological targets. This approach moves beyond random screening to a more directed effort of modifying the core structure to enhance potency, selectivity, and pharmacokinetic properties.

Pharmacophore Modeling and Ligand Design Concepts

Pharmacophore modeling is a cornerstone of rational drug design, allowing chemists to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific target receptor dovepress.com. A pharmacophore model does not represent a real molecule but rather an abstract map of the key interaction points, such as hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings, and positive or negative ionizable groups.

The process typically begins by analyzing a set of known active molecules or the crystal structure of a ligand-receptor complex. For this compound derivatives, a pharmacophore model might be generated from a series of potent inhibitors of a particular enzyme nih.gov. This model can then be used as a 3D query to screen large virtual libraries of compounds to identify new molecules that fit the pharmacophore and are therefore likely to be active dovepress.com. It can also guide the modification of existing ligands, suggesting where to add or remove functional groups to improve target engagement.

Depending on the available information, different strategies can be employed dovepress.com:

Ligand-based pharmacophore modeling: Used when the 3D structure of the target is unknown but a set of active ligands is available.

Structure-based pharmacophore modeling: Used when the 3D structure of the target protein is known, allowing for the identification of key interaction features directly from the active site dovepress.com.

The table below illustrates a hypothetical pharmacophore model for a kinase inhibitor based on the pyridazinone scaffold.

| Pharmacophore Feature | Description | Corresponding Chemical Moiety |

| Hydrogen Bond Donor (HBD) | A group that can donate a hydrogen atom to form a hydrogen bond. | N-H group on the pyridazinone ring. |

| Hydrogen Bond Acceptor (HBA) | An electronegative atom that can accept a hydrogen bond. | Carbonyl oxygen (C=O) on the pyridazinone ring. |

| Aromatic Ring (AR) | A planar, cyclic, conjugated system that can engage in π-π stacking. | A substituted phenyl ring at the C6 position. |

| Hydrophobic Feature (HY) | A non-polar group that can interact with hydrophobic pockets in the target. | An alkyl or aryl substituent. |

This table represents a conceptual pharmacophore model based on common features of kinase inhibitors.

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are advanced strategies used in lead optimization to discover novel, patentable chemotypes with improved properties nih.gov.

Scaffold Hopping involves replacing the central core (scaffold) of a molecule with a structurally different one while preserving the 3D arrangement of the essential pharmacophoric features. This technique is particularly useful for overcoming issues with the original scaffold, such as poor solubility, metabolic instability, or existing patents acs.org. For example, a this compound core might be replaced with a different heterocyclic system that maintains the crucial hydrogen bond donor/acceptor pattern and the correct orientation of side chains. A successful scaffold hop can lead to a compound that binds to the same target but has a completely different chemical backbone, potentially improving its drug-like properties nih.govrsc.org.

A key aim of scaffold hopping can be the improvement of physicochemical properties. The following table shows a comparison of properties from a scaffold-hopping exercise on a proteasome inhibitor.

| Compound/Scaffold | Parent Scaffold (4) | Scaffold Hop Analog (1) | Improvement |

| Aqueous Solubility | Low | Improved | Yes |

| FaSSIF Solubility | Low | Much Better (Highest of Analogs) | Yes |

| Biological Activity (pEC50) | >6 | >6 | Maintained |

Data derived from a scaffold-hopping study on proteasome inhibitors acs.org. FaSSIF: Fasted State Simulated Intestinal Fluid.

Bioisosteric Replacement is a more subtle strategy that involves substituting an atom or a group of atoms in a molecule with another atom or group that has similar physical and chemical properties u-tokyo.ac.jpslideshare.net. This approach is used to fine-tune a molecule's potency, selectivity, and pharmacokinetic profile nih.govnih.gov. Bioisosteric replacements can be classified as classical (involving atoms or groups of the same valence) or non-classical (involving different numbers of atoms or functional groups with similar steric and electronic properties).

For example, a carboxylic acid group on a pyridazinone derivative might be replaced with a tetrazole ring to improve metabolic stability and oral bioavailability while retaining the necessary acidic character for target interaction. Similarly, replacing a metabolically labile phenyl ring with a more stable pyridyl ring is a common strategy to block cytochrome P450-mediated oxidation rsc.org. The goal of bioisosteric replacement is to create a more effective and safer drug candidate by rationally modifying a known active compound u-tokyo.ac.jpnih.gov.

Computational and Theoretical Investigations of 1,6 Dihydropyridazin 3 2h One

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the fundamental electronic structure and geometry of molecules. These methods solve the Schrödinger equation approximately, providing detailed information about orbital energies and electron distribution.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. researchgate.net It has been successfully applied to study pyridazine-containing compounds, providing reliable predictions of their molecular geometry. researchgate.netjocpr.com

In a typical study, the geometry of the molecule is optimized to find the lowest energy conformation. DFT calculations, often using the B3LYP functional with a basis set like 6-31G(d,p), are performed to determine key structural parameters such as bond lengths and bond angles. researchgate.netjocpr.com These theoretical calculations on related structures, such as 4,5-Dichloropyridazin-3-(2H)-one, show good agreement between the calculated parameters for a dimeric, hydrogen-bonded form and the experimental data obtained from X-ray crystallography. researchgate.net This consistency validates the use of DFT for accurately modeling the geometry of the pyridazinone ring system.

Below is a table comparing theoretical and experimental geometric parameters for a related pyridazinone structure, illustrating the accuracy of the DFT approach.

| Parameter | Bond/Angle | Theoretical Value (Dimer, B3LYP/6-31G(d,p)) |

|---|---|---|

| Bond Length (Å) | C=O | 1.235 |

| Bond Length (Å) | N1-N2 | 1.386 |

| Bond Length (Å) | N2-C3 | 1.369 |

| Bond Length (Å) | C3-C4 | 1.430 |

| Bond Angle (°) | N2-N1-C6 | 117.12 |

| Bond Angle (°) | N1-N2-C3 | 123.69 |

| Bond Angle (°) | O1-C3-N2 | 121.14 |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. derpharmachemica.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. wikipedia.org A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more reactive and can be easily excited. wikipedia.org DFT calculations are commonly used to determine the energies of these frontier orbitals. researchgate.netnih.gov For the related 4,5-Dichloropyridazin-3-(2H)-one, the HOMO, LUMO, and energy gap were calculated using the B3LYP/6-31G(d,p) method. researchgate.netjocpr.com Such calculations help in predicting how modifications to the 1,6-Dihydropyridazin-3(2H)-one scaffold might influence its electronic properties and biological activity. researchgate.net

| Parameter | Calculated Value (eV) for 4,5-Dichloropyridazin-3-(2H)-one |

|---|---|

| EHOMO | -7.23 |

| ELUMO | -1.83 |

| Energy Gap (ΔE) | 5.40 |

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. uni-muenchen.de The MEP map illustrates the electrostatic potential on the surface of the molecule, which is determined by its electron and nuclear charge distribution. wolfram.com

Different colors on the MEP map represent different potential values. Typically, red indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. researchgate.net Conversely, blue regions denote areas of low electron density and positive electrostatic potential, indicating sites for nucleophilic attack. Green and yellow areas represent intermediate or near-zero potential. wolfram.comresearchgate.net For pyridazinone derivatives, MEP analysis can identify the most reactive sites. For example, the region around the carbonyl oxygen atom is expected to be strongly negative (red), making it a primary site for hydrogen bonding and electrophilic interactions, while the N-H group proton would show a positive potential (blue). researchgate.netresearchgate.net

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it forms a complex with a receptor, such as a protein. nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and understanding their potential mechanisms of action at a molecular level. als-journal.com

Molecular docking simulations have been performed on various derivatives of dihydropyridazin-3(2H)-one to evaluate their potential as therapeutic agents. wjarr.comresearchgate.net In these studies, the ligand is placed into the binding site of a target protein, and its conformation and orientation are systematically sampled. A scoring function is then used to estimate the binding affinity, typically expressed in kcal/mol. nih.gov A more negative binding energy score suggests a stronger and more stable ligand-protein interaction. researchgate.net

For instance, derivatives of dihydropyridazin-3(2H)-one have been docked against several microbial protein targets to assess their antimicrobial potential. researchgate.net These studies help in identifying which chemical modifications to the core structure lead to improved binding and, potentially, enhanced biological activity.

| Target Class | Protein Target (PDB ID) | Binding Affinity Range for Derivatives (kcal/mol) | Reference Compound | Reference Binding Affinity (kcal/mol) |

|---|---|---|---|---|

| Antifungal | Sterol 14α-demethylase (5TZ1) | -7.9 to -10.2 | Fluconazole | -8.6 |

| Antibacterial | DNA Gyrase Subunit B (1JXA) | -6.7 to -8.3 | Ciprofloxacin | -7.4 |

| Antihelmintic | β-tubulin (1OJ0) | -7.2 to -8.5 | Albendazole | -8.3 |

| Anticonvulsant | Human Branched Chain Aminotransferase (hBCAT) | -6.3 to -9.0 | Gabapentin | -6.2 |

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific interactions that stabilize the ligand-protein complex. nih.gov This includes identifying key amino acid residues in the active site that interact with the ligand and characterizing the nature of these interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. als-journal.com

Hydrogen bonds are particularly critical for the specificity and stability of protein-ligand binding. nih.govepa.gov Docking studies on dihydropyridazin-3(2H)-one derivatives have revealed the formation of specific hydrogen bond networks with receptor active sites. researchgate.net For example, in the docking against human cytosolic branched-chain aminotransferase for anticonvulsant activity, several derivatives formed strong hydrogen bonds with key residues, with one compound showing four distinct H-bond interactions with bond lengths of 2.34, 2.57, 2.62, and 3.03 Å. researchgate.net Weak hydrogen bonds, such as C-H···O interactions, can also contribute significantly to ligand recognition and binding, especially in hydrophobic pockets. nih.gov Analysis of these interaction patterns is crucial for structure-based drug design, guiding the optimization of lead compounds to enhance their affinity and selectivity. wjarr.com

The following table summarizes key interacting residues identified in a docking study of a dihydropyridazin-3(2H)-one derivative against an antifungal target.

| Protein Target | Interacting Amino Acid Residue | Type of Interaction |

|---|---|---|

| Sterol 14α-demethylase (Antifungal) | TYR132 | Hydrogen Bond |

| Sterol 14α-demethylase (Antifungal) | HEM601 (Heme group) | Hydrophobic Interaction, Pi-cation |

| Sterol 14α-demethylase (Antifungal) | PHE233 | Hydrophobic Interaction |

| Sterol 14α-demethylase (Antifungal) | MET508 | Hydrophobic Interaction |

Virtual Screening Methodologies for Dihydropyridazinones

Virtual screening (VS) is a computational technique instrumental in identifying promising drug candidates from large compound libraries. nih.gov For the dihydropyridazinone scaffold, several VS methodologies can be applied, broadly categorized as either ligand-based or structure-based approaches. wjarr.com

Ligand-Based Virtual Screening (LBVS): When the three-dimensional structure of a biological target is unknown, LBVS methods are employed. These techniques rely on the information from known active molecules to identify others that are likely to be active.

Pharmacophore Modeling: This method involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target. For dihydropyridazinones, a pharmacophore model can be built from a set of known active analogues, and this model is then used to screen large databases for new compounds that fit the required spatial arrangement of features. scienceopen.com

2D/3D Similarity Searching: This approach identifies new potential hits by comparing their structural or physicochemical properties to a known active reference molecule. The comparison can be based on 2D fingerprints, which encode structural fragments, or on the 3D shape of the molecules. nih.gov

Structure-Based Virtual Screening (SBVS): When the 3D structure of the target protein is available, SBVS methods can predict the binding of potential ligands to the target's active site.

Molecular Docking: This is one of the most common SBVS techniques. imedpub.com It involves predicting the preferred orientation of a ligand when bound to a receptor to form a stable complex. wjarr.comresearchgate.net For dihydropyridazinone derivatives, docking studies can simulate their interaction with the amino acid residues in the binding pocket of a target enzyme or receptor, estimating the binding affinity through scoring functions. This helps in prioritizing compounds for synthesis and biological testing. researchgate.net

A two-step inverse virtual screening approach has been successfully applied to a library of pyridazinone-based molecules. This process began with a pharmacophore-based screening against a vast number of proteins, followed by more detailed docking studies and molecular dynamics simulations to validate the potential ligand-protein interactions. nih.govscienceopen.com

In Silico ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity)

Before a compound can be considered a viable drug candidate, it must exhibit favorable pharmacokinetic and safety properties. In silico ADMET prediction provides an early assessment of these characteristics, helping to identify potential liabilities and guide molecular design. imedpub.com These computational models predict various pharmaceutically relevant properties. researchgate.net

For compounds like this compound, ADMET profiling typically involves the prediction of:

Absorption: Parameters such as human intestinal absorption (HIA), Caco-2 cell permeability, and P-glycoprotein substrate/inhibitor potential are evaluated to estimate oral bioavailability.

Distribution: Predictions of plasma protein binding (PPB) and blood-brain barrier (BBB) penetration help in understanding how the compound will be distributed throughout the body.

Metabolism: Identifying potential metabolic sites by cytochrome P450 (CYP) enzymes is crucial for predicting the compound's metabolic stability and potential drug-drug interactions.

Excretion: Properties related to how the compound is eliminated from the body are assessed.

Toxicity: A wide range of toxicity endpoints can be predicted, including hepatotoxicity, carcinogenicity, mutagenicity, and cardiotoxicity (e.g., hERG inhibition).

Computational tools like QikProp and web-based platforms such as ADMETlab 2.0 are often used to calculate these properties. imedpub.comnih.gov The "drug-likeness" of a compound is frequently evaluated using frameworks like Lipinski's Rule of Five, which assesses properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. imedpub.comresearchgate.net

Table 1: Representative In Silico ADMET Predictions for a Dihydropyridazinone Derivative

| Property | Predicted Value | Acceptable Range | Interpretation |

|---|---|---|---|

| Molecular Weight | < 500 | < 500 Da | Compliant with Lipinski's Rule |

| logP (Octanol/Water) | 2.5 | < 5 | Optimal lipophilicity |

| Hydrogen Bond Donors | 1 | < 5 | Compliant with Lipinski's Rule |

| Hydrogen Bond Acceptors | 2 | < 10 | Compliant with Lipinski's Rule |

| Aqueous Solubility (logS) | -3.0 | > -4.0 | Good solubility |

| Blood-Brain Barrier (BBB) | Low | N/A | Low potential for CNS side effects |

| Human Intestinal Absorption | High | > 80% | Good oral absorption predicted |

| CYP2D6 Inhibitor | No | No | Low risk of drug-drug interactions |

| hERG Inhibition | Low Risk | Low Risk | Low risk of cardiotoxicity |

| Ames Mutagenicity | Negative | Negative | Non-mutagenic predicted |

Conformational Analysis and Tautomerism Studies

The three-dimensional shape (conformation) and the potential for existing in different isomeric forms (tautomerism) are fundamental properties of this compound that dictate its interactions with biological targets. Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating these aspects. ruc.dkearthlinepublishers.com

The pyridazin-3(2H)-one scaffold is known to exhibit keto-enol tautomerism, existing in equilibrium between the lactam (keto) form and the aromatic lactim (enol) form (3-hydroxypyridazine). nih.govresearchgate.net Theoretical studies have delved into the energetics of this conversion. For the parent compound, pyridazin-3(2H)-one, DFT calculations (at the B3LYP/6-311++G** level) have been used to study the tautomeric conversion into pyridazin-3-ol. Two primary mechanisms have been explored:

Direct Hydrogen Transfer: A unimolecular process involving a strained four-membered transition state. This pathway was calculated to have a very high activation energy, making it less favorable.

Dimer-Assisted Double Hydrogen Transfer: A bimolecular process where two pyridazinone molecules form a dimer, facilitating a concerted transfer of two hydrogens through a more stable transition state. This mechanism has a significantly lower calculated activation energy, suggesting it is the more likely pathway for tautomerization.

The solvent environment also plays a critical role, with studies showing that protic polar solvents can help to reduce the high activation energy associated with the direct transfer mechanism. nih.gov

Conformational analysis, which explores the different spatial arrangements of atoms in a molecule, is also crucial. For derivatives of this compound, computational methods can identify the most stable (lowest energy) conformations and the energy barriers to rotation around single bonds. This information is vital for understanding how the molecule fits into a receptor's binding site.

Predictive Chemogenomics and Target Deconvolution

Chemogenomics aims to systematically study the effects of chemical compounds on entire families of gene products, such as protein targets. nih.govsemanticscholar.org This approach is particularly valuable when a compound like a this compound derivative is identified through phenotypic screening—a process where a compound's effect on a cell or organism is observed without prior knowledge of its specific molecular target.

Once a "hit" compound is found, the critical next step is target deconvolution , which is the process of identifying the specific molecular target(s) responsible for the observed phenotype. nih.govdrughunter.com This is essential for understanding the compound's mechanism of action and for further optimization. pelagobio.com

Several computational and experimental methods are employed for target deconvolution: oncodesign-services.com

In Silico Target Prediction: Computational chemogenomics utilizes large databases of known ligand-target interactions (e.g., ChEMBL, DrugBank) to predict potential targets. nih.gov By comparing the structure of the hit compound to the structures of ligands with known targets, algorithms can infer likely protein targets.

Affinity Chromatography: This is a widely used experimental technique where the hit compound is immobilized on a solid support. nih.govtechnologynetworks.com A cell lysate is passed over the support, and proteins that bind to the compound are captured and subsequently identified, often using mass spectrometry. technologynetworks.com

Expression Profiling: The effect of the compound on gene or protein expression in cells can be monitored. Changes in expression patterns can provide clues about the biological pathways being modulated, thereby pointing towards potential targets.

Protein Microarrays: These arrays contain a large number of purified proteins immobilized on a slide. technologynetworks.com The hit compound, often labeled with a fluorescent tag, is incubated with the array to identify direct binding interactions. technologynetworks.com

These deconvolution strategies are vital for validating the therapeutic potential of novel dihydropyridazinone derivatives discovered through phenotypic screens, bridging the gap between an observed biological effect and its underlying molecular mechanism. pelagobio.comoncodesign-services.com

Preclinical Biological Activity and Mechanistic Studies of 1,6 Dihydropyridazin 3 2h One Derivatives

Phosphodiesterase (PDE) Inhibition and Cardiotonic Mechanisms

A primary focus of research into 1,6-Dihydropyridazin-3(2H)-one derivatives has been their ability to inhibit cyclic nucleotide phosphodiesterases (PDEs). PDEs are a superfamily of enzymes responsible for the breakdown of the second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). samipubco.com By inhibiting these enzymes, this compound derivatives can increase intracellular levels of cAMP and cGMP, leading to a range of physiological effects, particularly in the cardiovascular system.

Inhibition of Cyclic Nucleotide Phosphodiesterases (e.g., PDE3A, PDEIII, PDE5)

Numerous studies have demonstrated the potent inhibitory activity of this compound derivatives against various PDE isoforms, with a particular emphasis on PDE3. The PDE3 family, also known as cGMP-inhibited PDE, plays a crucial role in regulating cardiac contractility and vascular tone. samipubco.comnih.gov Inhibition of PDE3 leads to an increase in cAMP levels within cardiac myocytes and vascular smooth muscle cells. scbt.com

Furthermore, certain 6-(substituted 1H-imidazol-4(5)-yl)-3(2H)-pyridazinones have been identified as potent inhibitors of cardiac phosphodiesterase fraction III. nih.gov Specifically, the 1H-imidazol-4-yl regioisomers, such as 4,5-dihydro-6-(1-methyl-2-phenyl-1H-imidazol-4-yl)-3(2H)-pyridazinone and 6-(1-methyl-2-phenyl-1H-imidazol-4-yl)-3(2H)-pyridazinone, demonstrated significant positive inotropic effects, which were correlated with their PDE3 inhibitory activity. nih.gov

Beyond PDE3, some pyridazinone derivatives have been investigated for their activity against other PDE isoforms, such as PDE5. Pyrazolo[1',5':1,6]pyrimido[4,5-d]pyridazin-4(3H)-ones have been synthesized and evaluated as potential PDE5 inhibitors for the treatment of erectile dysfunction. nih.gov One compound in this series displayed a high potency toward PDE5 with an IC50 value of 8.3 nM and showed high selectivity over PDE6. nih.gov

| Compound | Target PDE | IC50 (µM) | Reference |

|---|---|---|---|

| 6-[4-(5-methyl-3-oxo-2,3,4,5-tetrahydropyridazin-6-yl)-phenyl]pyridazin-3(2H)-one | PDE3 | 0.07 | nih.gov |

| Pyrazolo[1',5':1,6]pyrimido[4,5-d]pyridazin-4(3H)-one derivative (compound 5r) | PDE5 | 0.0083 | nih.gov |

Positive Inotropic Effects in Isolated Myocardial Preparations

The inhibition of PDE3 by this compound derivatives directly translates to positive inotropic effects, meaning they increase the force of myocardial contraction. The rise in intracellular cAMP in cardiac myocytes, resulting from PDE3 inhibition, leads to the activation of protein kinase A (PKA). PKA then phosphorylates various proteins involved in calcium handling, ultimately leading to an increased influx of calcium into the cells and enhanced contractility. nih.gov